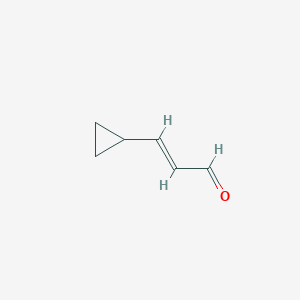

3-Cyclopropylacrylaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Peptide-Based Carriers in Therapeutics

A significant application of cyclopropyl-containing compounds is in the development of peptide-based carriers for nucleic-acid-based therapeutics. This application is exemplified by the study of a short amphipathic peptide, Pep-3, which forms stable nano-size complexes with peptide-nucleic acid analogues and promotes efficient delivery into various cell lines. The study highlights the potential of peptide-based delivery technologies for therapeutic applications involving DNA mimics (Morris et al., 2007).

Synthesis of Cyclopropylamines

Cyclopropylamines, which often incorporate cyclopropyl groups similar to 3-cyclopropylacrylaldehyde, are prevalent in pharmaceuticals and agrochemicals. A study reports the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, showcasing their importance in the pharmaceutical industry. This process is notable for its high diastereoselectivity and relevance in synthesizing key intermediates (West et al., 2019).

Cyclopropenones and Alkynes in Organic Synthesis

Cyclopropyl groups play a critical role in organic synthesis, such as in the Rh(I)-catalyzed [3 + 2] cycloaddition of cyclopropenones and alkynes. This method provides an efficient route to cyclopentadienones, which are pivotal in synthesizing various natural and non-natural products, therapeutic leads, and more. Such reactions demonstrate the versatility and utility of cyclopropyl compounds in organic synthesis (Wender et al., 2006).

Polysubstituted Cyclopropanes in Organic Synthesis

Polysubstituted cyclopropanes, which can be analogs or derivatives of 3-cyclopropylacrylaldehyde, have been the focus of organic synthesis due to their presence in larger molecular structures with a range of biological properties. Methods for their synthesis, such as catalytic and asymmetric functionalization of simple achiral three-membered carbocycles, underline the importance of cyclopropyl groups in modern synthetic chemistry (Dian & Marek, 2018).

Cyclopropylamines in Material Science

In material science, cyclopropylamines, which are structurally related to 3-cyclopropylacrylaldehyde, have been used to modify plasma polymerized poly(methyl methacrylate) thin films for cell culture applications. These films, studied for their microstructure, surface morphology, and optical properties, demonstrate the applicability of cyclopropyl compounds in developing nontoxic materials for biological applications (Chan et al., 2017).

Mechanism of Action

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Biochemical Pathways

It’s worth noting that the compound may have potential effects on various biochemical pathways due to its chemical structure .

Pharmacokinetics

Pharmacokinetic studies would provide valuable information about how the compound is absorbed, distributed, metabolized, and excreted in the body .

properties

IUPAC Name |

(E)-3-cyclopropylprop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZDSVLUZALMOT-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylacrylaldehyde | |

CAS RN |

100764-10-1 |

Source

|

| Record name | 3-cyclopropylprop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2618522.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2618531.png)

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2618537.png)